molecular formula C22H15ClFN3O3 B11299641 2-(2-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11299641
M. Wt: 423.8 g/mol
InChI Key: DISQMGZCBDEFEO-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₁₅H₁₁ClF₃NO₂, is a fascinating molecule that combines aromatic rings, heterocycles, and amide functionality. Its structure features a chlorophenoxy group linked to a phenylacetamide moiety, with a fluorophenyl-oxadiazole substituent. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes::

    Phenylacetamide Derivative Approach:

    Oxadiazole Ring Formation:

    Final Coupling:

Industrial Production Methods::
  • While industrial-scale production methods are proprietary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: The compound is stable under ambient conditions.

    Common Reactions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antitumor).

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of phenoxy, oxadiazole, and amide functionalities sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-18-3-1-2-4-19(18)29-13-20(28)25-17-11-7-15(8-12-17)22-26-21(27-30-22)14-5-9-16(24)10-6-14/h1-12H,13H2,(H,25,28)

InChI Key

DISQMGZCBDEFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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